Albuterol Dimer Ether, 75per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

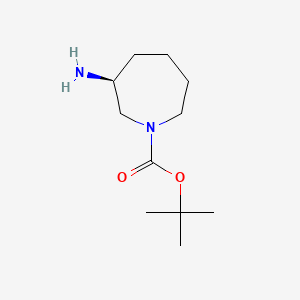

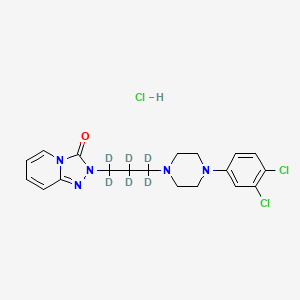

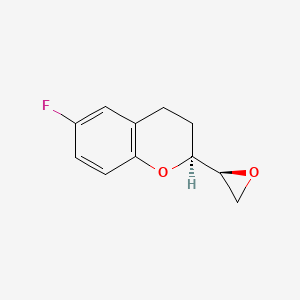

Albuterol Dimer Ether, also known as Salbutamol Dimer Ether, is a compound with the molecular formula C26H40N2O5 and a molecular weight of 460.61 . It is an impurity of Salbutamol , which is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD .

Synthesis Analysis

The synthesis of Salbutamol impurity F, which is likely similar to Albuterol Dimer Ether, has been described in seven steps using 4-hydroxyacetophenone as the starting material . .Chemical Reactions Analysis

While specific chemical reactions involving Albuterol Dimer Ether are not detailed in the search results, it’s worth noting that compounds like Albuterol Dimer Ether can undergo a variety of organic transformations . These transformations can include chemical modifications, cyclizations, eliminations, esterifications, condensation reactions, and multicomponent reactions .Physical And Chemical Properties Analysis

Albuterol Dimer Ether has a density of 1.157±0.06 g/cm3 and a boiling point of 644.5±50.0 °C . It is slightly soluble in methanol and appears as a solid tan substance .Applications De Recherche Scientifique

Cardiopulmonary Exercise Outcomes

Albuterol has been studied for its effects on cardiopulmonary exercise outcomes. In a study, it was found that twice-daily inhaled albuterol could improve exercise capacity in a subgroup of secondhand tobacco-exposed persons with preserved spirometry and substantial air trapping . This suggests that air trapping in pre-COPD may be related to small airway disease that is not considered significant by spirometric indices of airflow obstruction .

2. Treatment of Acute Respiratory Distress Syndrome (ARDS) Albuterol has been used in the treatment of ARDS. A meta-analysis of randomized controlled trials aimed to systematically evaluate the value of albuterol in the treatment of patients with ARDS . The results indicated that treatment with albuterol in the early course of ARDS was not effective in increasing survival, but significantly decreased the ventilator-free days and organ failure-free days .

Bronchodilation

Albuterol has been compared for its bronchodilation effects when delivered by different systems. A study found that there were no significant differences between two delivery systems (albuterol MDI and albuterol DPI) with respect to FEV 1, FVC, FEF 25–75%, or PEF .

Mécanisme D'action

Target of Action

Albuterol, the monomer unit of Albuterol Dimer Ether, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells. The activation of these receptors leads to the relaxation of the bronchial smooth muscle, thereby aiding in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Albuterol acts as an agonist for the beta-2 adrenergic receptors . Upon binding to these receptors, it triggers a cascade of events, leading to the activation of adenylyl cyclases. This results in an increase in the levels of cyclic adenosine monophosphate (cAMP), which further activates protein kinase A, causing the relaxation of bronchial smooth muscle .

Biochemical Pathways

The activation of the beta-2 adrenergic receptors by Albuterol initiates the cAMP-dependent pathway . The increase in cAMP levels leads to the activation of protein kinase A, which then phosphorylates multiple target proteins, leading to various downstream effects. These effects primarily result in the relaxation of bronchial smooth muscle, thus alleviating symptoms of bronchospasm .

Pharmacokinetics

The pharmacokinetics of Albuterol involves its absorption, distribution, metabolism, and excretion (ADME). Albuterol is metabolized in the liver to an inactive sulfate . It is excreted primarily in the urine (80% to 100% for oral inhalation), with less than 20% being excreted in the feces . The onset of action for Albuterol is rapid, with effects observed within 5 minutes of administration . The drug has a half-life of approximately 5 hours .

Result of Action

The primary molecular effect of Albuterol is the activation of the beta-2 adrenergic receptors, leading to bronchial smooth muscle relaxation . On a cellular level, this results in the dilation of the bronchial passages, improving airflow and reducing symptoms in conditions like asthma and COPD .

Action Environment

The action of Albuterol can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability . Additionally, the initial concentration of the drug and the intensity of light (in case of photolysis) can also impact the formation and action of the drug . .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Albuterol Dimer Ether, 75% involves the reaction of two molecules of albuterol with one molecule of diethyl ether in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Albuterol", "Diethyl Ether", "Lewis Acid Catalyst" ], "Reaction": [ "Step 1: Dissolve albuterol and diethyl ether in a solvent such as dichloromethane.", "Step 2: Add a Lewis acid catalyst such as boron trifluoride etherate to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Remove the solvent and excess diethyl ether under reduced pressure.", "Step 5: Purify the product by column chromatography to obtain Albuterol Dimer Ether, 75%." ] } | |

Numéro CAS |

147663-30-7 |

Nom du produit |

Albuterol Dimer Ether, 75per cent |

Formule moléculaire |

C26H40N2O5 |

Poids moléculaire |

460.615 |

Nom IUPAC |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methoxymethyl]phenol |

InChI |

InChI=1S/C26H40N2O5/c1-25(2,3)27-13-23(31)17-7-9-21(29)19(11-17)15-33-16-20-12-18(8-10-22(20)30)24(32)14-28-26(4,5)6/h7-12,23-24,27-32H,13-16H2,1-6H3 |

Clé InChI |

DOEYIHXSVMYOHZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(CNC(C)(C)C)O)O)O |

Synonymes |

3,3’-[Oxybis(methylene)]bis[α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol; Salbutamol Dimer Ether; Albuterol Impurity F; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.